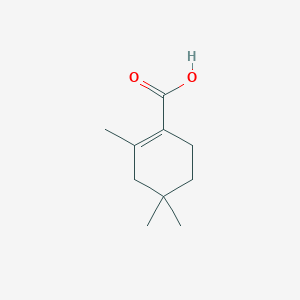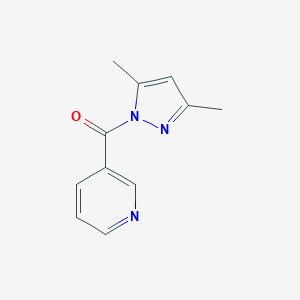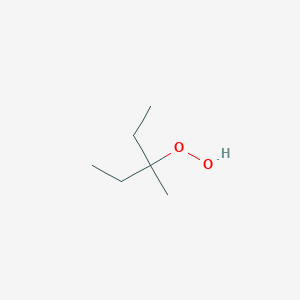
3-Methylpentane-3-peroxol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylpentane-3-peroxol is a chemical compound that has gained significant attention in scientific research due to its potential as a powerful oxidizing agent. It is often used in laboratory experiments to induce oxidative stress in biological samples and study the resulting biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 3-Methylpentane-3-peroxol involves its ability to generate reactive oxygen species (ROS) upon decomposition. ROS are highly reactive molecules that can cause damage to cellular components, such as proteins, lipids, and DNA. This damage can lead to cell death or dysfunction, and is thought to play a role in the development of various diseases.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3-Methylpentane-3-peroxol depend on the dose and duration of exposure, as well as the specific biological system being studied. In general, exposure to 3-Methylpentane-3-peroxol can lead to increased levels of ROS, oxidative stress, and inflammation. It can also cause changes in gene expression, protein function, and cellular signaling pathways. These effects can have both positive and negative consequences, depending on the context.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-Methylpentane-3-peroxol in lab experiments is its ability to induce oxidative stress in a controlled and reproducible manner. This allows researchers to study the effects of oxidative stress on biological systems in a more precise and systematic way. However, there are also several limitations to its use. For example, the compound is highly reactive and unstable, and must be handled with care. It also has a short half-life, which can make it difficult to study its effects over longer periods of time.
Orientations Futures
There are several potential future directions for research on 3-Methylpentane-3-peroxol. One area of interest is the development of new methods for synthesizing the compound, which could improve its stability and ease of use. Another area of focus is the investigation of its effects on specific biological systems, such as cancer cells or neurons. Additionally, there is a need for more research on the potential therapeutic applications of 3-Methylpentane-3-peroxol, particularly in the treatment of diseases associated with oxidative stress.
Méthodes De Synthèse
The synthesis of 3-Methylpentane-3-peroxol involves the reaction of 3-methyl-2-butanone with hydrogen peroxide in the presence of sulfuric acid. The reaction proceeds through a complex mechanism involving the formation of a peroxy acid intermediate, which then decomposes to yield 3-Methylpentane-3-peroxol. The resulting compound is a colorless liquid that is highly reactive and unstable, and must be handled with care.
Applications De Recherche Scientifique
3-Methylpentane-3-peroxol has a wide range of scientific research applications, particularly in the field of oxidative stress research. It is often used as a reagent to induce oxidative stress in biological samples, such as cells or tissues, in order to study the resulting biochemical and physiological effects. It has also been used in studies investigating the role of oxidative stress in various diseases, such as cancer, neurodegenerative disorders, and cardiovascular disease.
Propriétés
Numéro CAS |
17437-25-1 |
|---|---|
Nom du produit |
3-Methylpentane-3-peroxol |
Formule moléculaire |
C6H14O2 |
Poids moléculaire |
118.17 g/mol |
Nom IUPAC |
3-hydroperoxy-3-methylpentane |
InChI |
InChI=1S/C6H14O2/c1-4-6(3,5-2)8-7/h7H,4-5H2,1-3H3 |
Clé InChI |
BWMWVYKKWYNWMF-UHFFFAOYSA-N |
SMILES |
CCC(C)(CC)OO |
SMILES canonique |
CCC(C)(CC)OO |
Synonymes |
1-Ethyl-1-methylpropyl hydroperoxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



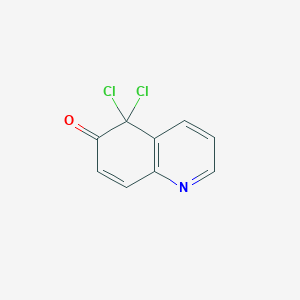
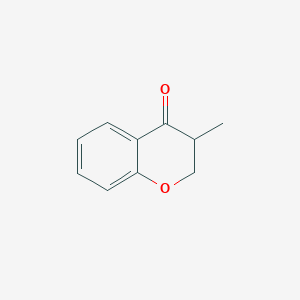
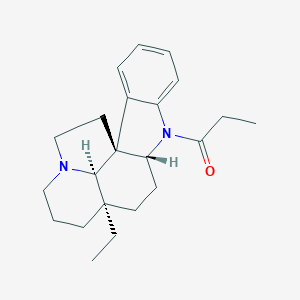
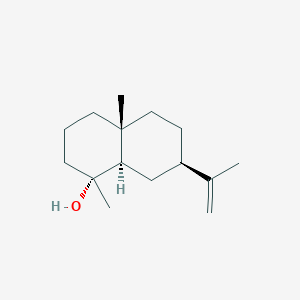
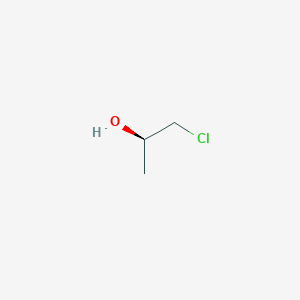
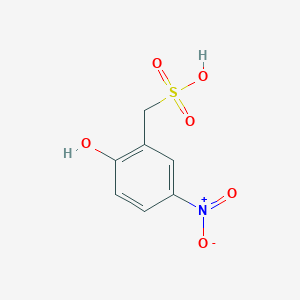
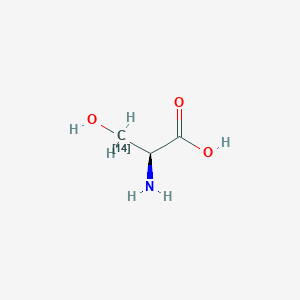
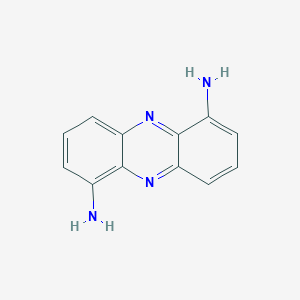
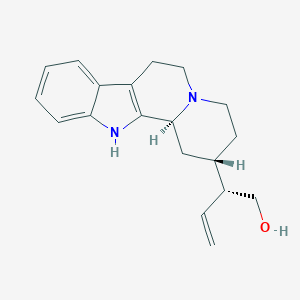
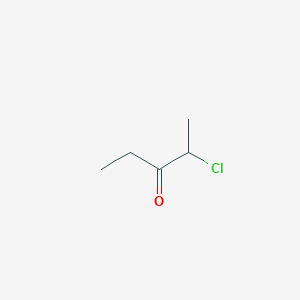
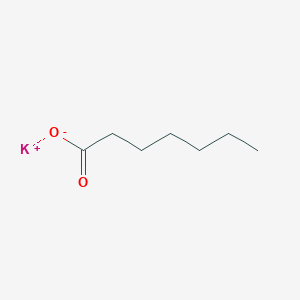
![2-(Hydroxymethyl)benzo[b]thiophene](/img/structure/B101068.png)
